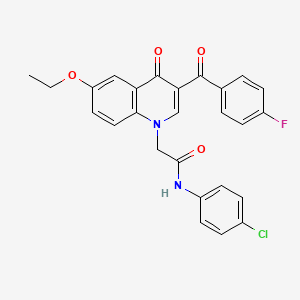

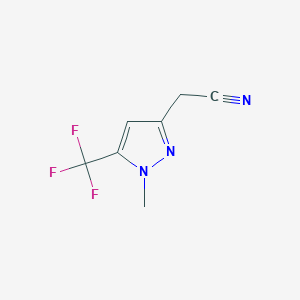

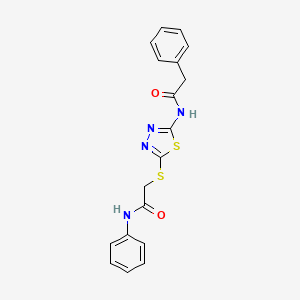

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(3-(methylthio)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(3-(methylthio)phenyl)oxalamide, also known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia tracer that helps to identify regions of low oxygen levels in tissues.

Applications De Recherche Scientifique

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives, including compounds related to the specified chemical, have shown to enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are crucial for the synthesis of (hetero)aryl amines, which are important pharmaceutical intermediates. The use of these oxalamide derivatives facilitates the coupling at low catalyst loadings and mild temperatures, highlighting their potential in eco-friendly and cost-effective synthesis processes (Bhunia, Kumar, & Ma, 2017).

Synthesis of Novel Derivatives

Research into derivatives of furan compounds has led to the synthesis of novel compounds with potential antidepressant and antianxiety activities. These compounds are synthesized starting from furan derivatives through a series of reactions, demonstrating the utility of furan compounds as precursors in medicinal chemistry (Kumar et al., 2017).

Building Blocks for Heterocyclic Compounds

Furan derivatives serve as important building blocks for the synthesis of heterocyclic compounds, including pyrimidine and pyridazine structural fragments. These compounds have applications in developing biologically active molecules, showcasing the versatility of furan derivatives in constructing complex molecular architectures (Aniskova, Grinev, & Yegorova, 2017).

Insensitive Energetic Materials

Derivatives based on furan structures have been explored for their use in creating insensitive energetic materials. These materials offer potential applications in safer and more stable explosives, highlighting the contribution of furan derivatives to the field of materials science (Yu et al., 2017).

Inhibition of Enzymatic Activity

Furan-amidine derivatives have been evaluated as inhibitors of NQO2 (NRH: quinone oxidoreductase 2), an enzyme of interest in cancer chemotherapy and malaria treatment. This research underscores the potential of furan derivatives in the development of new therapeutic agents (Alnabulsi et al., 2018).

Mécanisme D'action

Target of action

Furan derivatives are known to interact with a variety of targets in the body, including mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of action

Without specific information about the compound, it’s difficult to describe its exact mode of action. Furan derivatives generally work by interacting with their target receptors and inducing a biological response .

Biochemical pathways

Furan derivatives can affect a wide range of biochemical pathways depending on their specific structure and target .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of action

Furan derivatives have been found to have a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action environment

The stability and activity of furan derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-(3-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-22-12-4-2-3-11(7-12)17-15(20)14(19)16-8-13(18)10-5-6-21-9-10/h2-7,9,13,18H,8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJMDBYJRFIUHFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2532306.png)

![3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2532313.png)

![N-[2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-ynamide](/img/structure/B2532314.png)

![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2532316.png)

![4-(2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2532318.png)